alpha-Allyl-alpha-benzyl-2-pyridineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Allyl-alpha-benzyl-2-pyridineacetamide: is an organic compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of a pyridine ring, an allyl group, and a benzyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Allyl-alpha-benzyl-2-pyridineacetamide typically involves the reaction of pyridineacetamide with allyl and benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: alpha-Allyl-alpha-benzyl-2-pyridineacetamide can undergo oxidation reactions, particularly at the benzylic and allylic positions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allylic and benzylic positions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, nucleophiles, and bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic and allylic positions.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted pyridineacetamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: alpha-Allyl-alpha-benzyl-2-pyridineacetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research. It may exhibit activity against certain biological targets, making it useful in the development of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of alpha-Allyl-alpha-benzyl-2-pyridineacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl and benzyl groups allows for interactions with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
alpha-Allyl-alpha-benzyl-2-pyridineacetamide: Unique due to the presence of both allyl and benzyl groups.
alpha-Allyl-2-pyridineacetamide: Lacks the benzyl group, which may affect its reactivity and binding properties.
alpha-Benzyl-2-pyridineacetamide: Lacks the allyl group, which may influence its chemical behavior and applications.
Uniqueness: this compound stands out due to its dual substitution pattern, which provides a unique combination of reactivity and binding affinity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
71824-56-1 |
---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
2-benzyl-2-pyridin-2-ylpent-4-enamide |
InChI |
InChI=1S/C17H18N2O/c1-2-11-17(16(18)20,15-10-6-7-12-19-15)13-14-8-4-3-5-9-14/h2-10,12H,1,11,13H2,(H2,18,20) |
InChI-Schlüssel |
PICAYDVRQNHNDY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CC1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.